N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
Description
This compound belongs to the quinazolinone family, characterized by a bicyclic core structure (quinazoline-2,4-dione) substituted with diverse functional groups. The molecule features a 6,7-dimethoxyquinazolinone scaffold, an N-butylbenzamide moiety, and a cyclopentylaminoethyl side chain. These substituents likely enhance its physicochemical properties, such as solubility and lipophilicity, and influence its biological interactions.
Properties
Molecular Formula |
C29H36N4O6 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
N-butyl-4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C29H36N4O6/c1-4-5-14-30-27(35)20-12-10-19(11-13-20)17-33-28(36)22-15-24(38-2)25(39-3)16-23(22)32(29(33)37)18-26(34)31-21-8-6-7-9-21/h10-13,15-16,21H,4-9,14,17-18H2,1-3H3,(H,30,35)(H,31,34) |
InChI Key |
GWHNUAAXLHOGDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC4CCCC4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
-
Catalyst : SBA-Pr-SO₃H (a nanoporous solid acid catalyst) enhances yield (85–92%) under solvent-free conditions.
-
Byproduct Management : Water is removed via azeotropic distillation to shift equilibrium toward product formation.
Table 1: Optimization of Quinazolinone Core Synthesis
| Precursor | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 6,7-Dimethoxy anthranilic acid | SBA-Pr-SO₃H | 130 | 90 | |
| 6,7-Dimethoxy anthranilic acid | None | 125 | 65 |
Introduction of the 1-(2-Oxoethyl) Side Chain
The 1-position of the quinazolinone is functionalized via alkylation. 2-Bromoethyl acetate is used as the alkylating agent, with sodium hydride (NaH) as the base in dimethylformamide (DMF).
Key Steps:
-
Deprotonation of the quinazolinone nitrogen using NaH.
-
Nucleophilic substitution with 2-bromoethyl acetate.
-
Hydrolysis of the acetate group to yield a free carboxylic acid.
Table 2: Alkylation Reaction Parameters
| Substrate | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 6,7-Dimethoxyquinazolin-2,4-dione | 2-Bromoethyl acetate | NaH | DMF | 78 |
Formation of the Cyclopentylamino-oxoethyl Moiety
The carboxylic acid intermediate is converted to an amide via coupling with cyclopentylamine . Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate the reaction in dichloromethane (DCM).
Reaction Scheme :
Key Data :
Synthesis of the N-Butylbenzamide Substituent
The benzamide side chain is prepared separately. 4-(Bromomethyl)benzoic acid is reacted with butylamine in acetonitrile (MeCN) under reflux.
Optimization Notes:
-
Solvent : MeCN provides higher yields (88%) compared to THF (72%).
-
Stoichiometry : A 1:1.2 ratio of acid to amine minimizes di-alkylation byproducts.
Table 3: Benzamide Synthesis Conditions
Final Coupling of Substituents to the Quinazolinone Core
The benzamide and quinazolinone intermediates are coupled via a nucleophilic substitution reaction. 4-(Bromomethyl)-N-butylbenzamide is reacted with the functionalized quinazolinone using NaH in DMF.
Critical Parameters :
-
Reaction Time : 9 hours at room temperature.
-
Purification : Column chromatography (EtOAc/Hexanes = 1:4) yields the final product at 62%.
Table 4: Final Coupling Reaction Performance
| Quinazolinone Intermediate | Benzamide Intermediate | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-(2-(Cyclopentylamino)-2-oxoethyl)-6,7-dimethoxyquinazolin-2,4-dione | 4-(Bromomethyl)-N-butylbenzamide | NaH | DMF | 62 |
Analytical Characterization and Validation
The final compound is validated using:
-
¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
-
High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (C₃₁H₃₇N₅O₆).
Challenges and Mitigation Strategies
-
Regioselectivity in Alkylation : Competing reactions at N-1 and N-3 positions are minimized using bulky bases (e.g., NaH) and low temperatures.
-
Byproduct Formation : Di-alkylated byproducts are reduced via controlled stoichiometry (1:1 substrate-to-alkylating agent ratio).
-
Catalyst Reusability : SBA-Pr-SO₃H is reused for 5 cycles without significant activity loss .
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzamide or quinazoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxides, while reduction can yield alcohol derivatives.
Scientific Research Applications
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of cyclopentylamino and dimethoxy groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide exhibit significant anticancer properties. A study published in Cancer Letters highlighted that derivatives of quinazoline can induce apoptosis in cancer cells through the inhibition of specific signaling pathways . The structural modifications in this compound may enhance its efficacy against various cancer types.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting enzymes related to metabolic disorders, such as α-glucosidase and acetylcholinesterase . These enzymes are crucial targets for managing diseases like Type 2 diabetes and Alzheimer's disease.
Neuroprotective Effects
Given its structural attributes, the compound may also possess neuroprotective effects. Studies have suggested that compounds with similar frameworks can mitigate neuronal damage and improve cognitive function in animal models of neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
In a preclinical study, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Enzyme Inhibition
A recent investigation into the enzyme inhibitory potential of this compound revealed that it effectively inhibited α-glucosidase activity with an IC50 value significantly lower than that of acarbose, a commonly used antidiabetic drug . This suggests that the compound could be developed as a new therapeutic agent for diabetes management.
Mechanism of Action
The mechanism of action of N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound share the quinazolinone core but differ in substituents, leading to variations in activity, stability, and synthetic routes. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Key Findings
The 6,7-dimethoxy groups are conserved across analogs, suggesting their role in π-π stacking interactions with biological targets .
Spectroscopic Differentiation: NMR studies on similar quinazolinones (e.g., compounds 1 and 7 in ) reveal that substituent-induced chemical shift changes occur in specific regions (e.g., positions 29–36 and 39–44). This method can pinpoint structural variations, such as the cyclopentylaminoethyl group in the target compound versus a thiazolidinedione group in (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide .
Synthetic Routes: The target compound’s amide bond formation may employ carbodiimide coupling agents (e.g., EDC/HOBt), as seen in the synthesis of (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide . Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which uses 2-amino-2-methyl-1-propanol for N,O-bidentate directing groups, the target compound’s cyclopentylamino group may serve a dual role in metal coordination and target binding .
Biological Relevance: Thiazolidinedione-containing analogs (e.g., ) exhibit antidiabetic activity, whereas the target compound’s dimethoxyquinazolinone core aligns with kinase inhibitors (e.g., EGFR or VEGFR blockers) .
Biological Activity
N-butyl-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by a quinazoline core, which is known for various biological activities. Its molecular formula is , and it has a molecular weight of 432.54 g/mol. The structural complexity may contribute to its diverse biological effects.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 432.54 g/mol |
| CAS Number | 1207027-17-5 |
The compound exhibits several biological activities, primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds with similar structures can inhibit COX-2 activity, leading to reduced inflammation. For instance, derivatives of quinazoline have shown promise in preclinical models for their anti-inflammatory properties .
Anticancer Potential
The quinazoline scaffold has been extensively studied for its anticancer properties. Several derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific activity of this compound in this context remains to be fully elucidated but is a promising area for future research.
Antimicrobial Activity
Some studies have reported antimicrobial properties associated with quinazoline derivatives. These compounds have been shown to exhibit activity against a range of bacterial strains, suggesting potential applications in treating infections .
In Vitro Studies
- Cyclooxygenase Inhibition : A study evaluating similar compounds found that certain quinazoline derivatives effectively inhibited COX-2 in vitro, leading to decreased inflammatory markers in treated cells .
- Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines revealed that related compounds induced significant cell death at micromolar concentrations, indicating potential therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity. Modifications to the cyclopentylamine moiety or the benzamide portion may enhance potency or selectivity against specific targets.
| Modification | Effect on Activity |
|---|---|
| Cyclopentylamine group | Enhances binding affinity |
| Benzamide link | Influences solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
